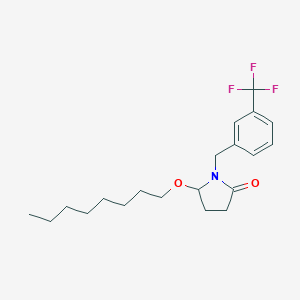

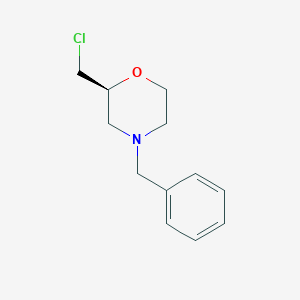

(2S)-2-(氯甲基)-4-(苯甲基)吗啉

货号 B164660

CAS 编号:

1222556-84-4

分子量: 225.71 g/mol

InChI 键: GVWRZZNYCOTWNN-GFCCVEGCSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

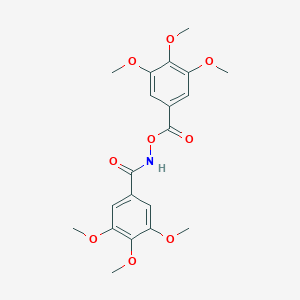

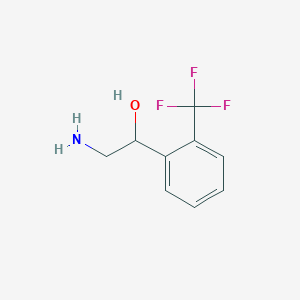

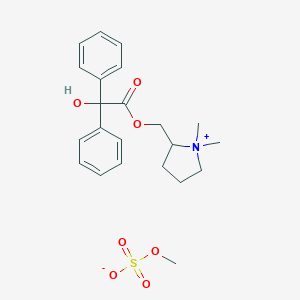

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a chemical compound with the CAS Number: 1222556-84-4. It has a molecular weight of 225.72 . The IUPAC name for this compound is (2S)-4-benzyl-2-(chloromethyl)morpholine . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is 1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 . The InChI key is GVWRZZNYCOTWNN-GFCCVEGCSA-N .Physical And Chemical Properties Analysis

“(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine” is a solid at room temperature . The compound should be stored in a refrigerator .科学研究应用

与金属络合:

- 辛格等人的研究 (2000 年) 展示了吗啉衍生物的合成及其与钯 (II) 和汞 (II) 的络合,从而形成以钯为中心的具有正方形平面几何构型的结构表征的 Pd 络合物。这项研究突出了吗啉衍生物在与金属离子形成络合物方面的潜力,这可能在催化或材料科学中产生影响 (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

赫克反应中的催化:

- 普拉德姆·辛格等人 (2013 年) 合成了 N-{2-(芳基硫代) 乙基} 吗啉/哌啶配体及其钯 (II) 络合物,这些络合物在赫克反应中显示出有希望的催化剂结果。这些发现表明吗啉衍生物可以提高重要有机反应的效率 (Singh, Das, Prakash, & Singh, 2013).

喹唑啉酮的合成和反应:

- 尾崎、山田和尾音 (1980 年) 探索了 1-苯基-2-取代-4(1H)-喹唑啉酮的合成及其反应,包括与吗啉的相互作用。这项工作有助于更广泛地理解喹唑啉酮化学,该化学在药物学中具有潜在应用 (Ozaki, Yamada, & Oine, 1980).

生物活性:

- 玛玛莎·S·V 等人 (2019 年) 专注于吗啉衍生物的合成及其对各种生物活性的筛选,包括抗菌和抗结核活性。他们的研究展示了吗啉衍生物的潜在生物医学应用 (Mamatha S.V, Bhat, K, & Meenakshi S.K., 2019).

腐蚀抑制:

- 纳吉等人 (2017 年) 研究了基于吗啉的甲酰胺衍生物作为低碳钢的腐蚀抑制剂,展示了吗啉衍生物在材料保护和表面化学中的效用 (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

软体动物杀灭剂:

- 段等人 (2014 年) 合成并评估了作为软体动物杀灭剂的吗啉衍生物,提供了此类化合物在农业或环境应用中的潜在用途的见解 (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, & Xu, Dong-fang, 2014).

安全和危害

属性

IUPAC Name |

(2S)-4-benzyl-2-(chloromethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRZZNYCOTWNN-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(Chloromethyl)-4-(phenylmethyl)morpholine | |

Synthesis routes and methods I

Procedure details

To 3-benzyl-6-chloro-3-azahexane-1,5-diol (164 g) was added dropwise under ice-cooling over 30 minutes conc. sulfuric acid (205 ml, 1.99 mol) in the absence of a solvent and allowed to rise to room temperature and stirred for 25 minutes. The reaction mixture was heated at 150° C. for 45 minutes. After cooling, ice-water (1000 ml) was added to the reaction mixture under ice-cooling and then 50% aqueous sodium hydroxide (1000 ml) was added dropwise over one hour. After insolubles were filtered off, the filtrate was extracted with chloroform (1000 ml×3). The organic layer was washed successively with purified water (1000 ml) and a saturated aqueous solution of sodium chloride (1000 ml), dried over potassium carbonate and the solvent was distilled off under reduced pressure. The residue was chromatographed over silica gel and the fraction from ethyl acetate-hexane (1/6) gave 4-benzyl-2-chloromethylmorpholine (107.25 g) as a colorless oil. A total yield of the two steps=72%.

[Compound]

Name

ice water

Quantity

1000 mL

Type

reactant

Reaction Step Three

Synthesis routes and methods II

Procedure details

41.25 g of 2-[2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxoethyl-2-(2-benzylaminoethoxy)-3-chloropropan-1-ol previously obtained are placed in a 250 ml round-bottomed flask equipped with a condenser, and then 50 ml of concentrated sulfuric acid (d=1.84) are added dropwise. The temperature increases, and the water formed condenses in the condenser. The reaction medium is then heated for one hour at 150° C., then cooled to ambient temperature (20° C.), before being poured slowly onto ice; the reaction medium is brought to pH=10 with 40% NaOH, and then extracted with toluene (2×150 ml), and the organic phases are combined, dried over magnesium sulfate, filtered and evaporated under reduced pressure. 4-Benzyl-2-chloromethylmorpholine is isolated (20.30 g, light brown oil, yield=54%) and is used in the next step.

[Compound]

Name

2-[

Quantity

41.25 g

Type

reactant

Reaction Step One

Name

2-(4-chloro-2,3-dihydroindol-1-yl)-2-oxoethyl-2-(2-benzylaminoethoxy)-3-chloropropan-1-ol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

54%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。